2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound’s structure includes a thiazole ring substituted with an ethyl group at the 2-position and an ethanethioamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide typically involves the reaction of 2-ethylthiazole with ethanethioamide under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a reducing agent like diisobutylaluminum hydride (DIBAL-H) at room temperature under a nitrogen atmosphere . The reaction mixture is then quenched with saturated sodium bicarbonate and extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of halogenated thiazoles or substituted thiazoles with various functional groups.
Scientific Research Applications
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound may interact with neurotransmitter receptors, influencing their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
- 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide
- 2,4-Disubstituted thiazoles
Uniqueness
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the ethanethioamide group at the 4-position enhances its reactivity and potential biological activities compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H10N2S2 |
---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H10N2S2/c1-2-7-9-5(4-11-7)3-6(8)10/h4H,2-3H2,1H3,(H2,8,10) |
InChI Key |
UGOORFNAOQLLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.